molecular formula C10H14ClN B11908724 2-Chloro-4-(2,2-dimethylpropyl)pyridine

2-Chloro-4-(2,2-dimethylpropyl)pyridine

Cat. No.: B11908724
M. Wt: 183.68 g/mol
InChI Key: OWPKLKQEASEFKH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2,2-dimethylpropyl)pyridine typically involves the chlorination of a pyridine substrate followed by alkylation. One common method starts with 2-chloropyridine, which undergoes a reaction with 2,2-dimethylpropyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This involves using more efficient catalysts and reaction conditions. The product is then purified through crystallization or distillation to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(2,2-dimethylpropyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.

    Oxidation: Meta-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

2-chloro-4-(2,2-dimethylpropyl)pyridine

InChI

InChI=1S/C10H14ClN/c1-10(2,3)7-8-4-5-12-9(11)6-8/h4-6H,7H2,1-3H3

InChI Key

OWPKLKQEASEFKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC(=NC=C1)Cl

Origin of Product

United States

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